rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2R,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanol is a bicyclic compound featuring an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol typically involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by epoxidation and subsequent reduction to yield the desired alcohol. The reaction conditions often include:
Diels-Alder Reaction: Conducted at elevated temperatures (60-80°C) using a solvent such as toluene.
Epoxidation: Utilizes peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Achieved using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like Jones reagent.
Reduction: Further reduction can yield the corresponding diol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products
Oxidation: Yields the corresponding ketone.
Reduction: Produces the diol.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol: is compared with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of an oxirane ring and a hydroxyl group, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of a hydroxyl group at a specific position on the ring system.", "Starting Materials": ["Cyclopentadiene", "Ethyl vinyl ether", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Water"], "Reaction": ["Step 1: Cyclopentadiene and ethyl vinyl ether are reacted in the presence of a Lewis acid catalyst to form the bicyclic intermediate 1,2,3,4-tetrahydro-7-oxabicyclo[2.2.1]hept-5-ene.", "Step 2: The intermediate is then treated with sodium hydroxide and hydrogen peroxide to introduce a hydroxyl group at the 2-position of the bicyclic ring system, forming the intermediate rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-ol].", "Step 3: The intermediate is then converted to the final product rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol by reacting it with methanol in the presence of acetic acid and sodium chloride as a catalyst." ] } | |
CAS No. |
133147-32-7 |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.